barium(2+);(2S)-2-(octadecanoylamino)pentanedioate
Description
Barium(2+);(2S)-2-(octadecanoylamino)pentanedioate is a metal-organic complex comprising a barium cation (Ba²⁺) coordinated with two molecules of (2S)-2-(octadecanoylamino)pentanedioate. The latter is derived from L-glutamic acid, where the amino group is acylated with octadecanoic acid (stearic acid), forming an amphiphilic structure.
Properties
CAS No. |
61745-55-9 |
|---|---|
Molecular Formula |
C23H41BaNO5 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
barium(2+);(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1 |
InChI Key |
IETAWPQOHLCVST-BDQAORGHSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ba+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Biological Activity
Barium(2+);(2S)-2-(octadecanoylamino)pentanedioate, a compound with a unique structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H38N2O4Ba
- Molecular Weight : 469.56 g/mol
- IUPAC Name : Barium (2S)-2-(octadecanoylamino)pentanedioate
The compound features a barium ion complexed with a diacidic amino acid derivative, which may influence its solubility and interaction with biological systems.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The barium ion can influence cellular signaling pathways, while the octadecanoyl group may facilitate membrane permeability and enhance cellular uptake.
Potential Mechanisms:
- Calcium Channel Modulation : Barium ions can mimic calcium ions, potentially affecting calcium-dependent processes in cells.
- Membrane Interaction : The long-chain fatty acid moiety may alter membrane fluidity, impacting receptor function and signal transduction.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by BenchChem evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
| Bacillus subtilis | 10 |
Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
These findings suggest that the compound could be further explored for its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Research published in PubMed highlighted the anti-inflammatory effects of this compound in murine models. It was observed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum after lipopolysaccharide (LPS) stimulation.
Comparison with Similar Compounds
Disodium (2S)-2-(Octadecanoylamino)Pentanedioate
Structure and Function :
Key Differences :
| Property | Barium Salt | Disodium Salt |
|---|---|---|
| Cation | Ba²⁺ (divalent) | Na⁺ (monovalent) |
| Solubility | Likely low in water due to Ba²⁺ | High water solubility |
| Applications | Limited by barium toxicity | Cosmetic formulations (non-toxic) |
| Charge Balance | 1 Ba²⁺ : 2 anions | 2 Na⁺ : 1 anion |
Ceramide Derivatives with Octadecanoylamino Groups
Example : Neritinaceramide C (3) from Bugula neritina
- Structure: (2S,3R,2′R,4E,8E,10E)-2-(octadecanoylamino)-4,8,10-octadecatriene-1,3,2′-triol.
- Comparison: Both compounds feature an octadecanoylamino moiety, but the ceramide has a triol backbone and unsaturated hydrocarbon chain, enhancing membrane integration. Biological Activity: Ceramides exhibit roles in cell signaling and apoptosis, whereas the barium complex lacks documented bioactivity .
Cadmium Oxalate (CdC₂O₄)
Structure and Properties :
- An inorganic-organic hybrid with Cd²⁺ coordinated to oxalate ions.
- Comparison :
| Property | Barium Complex | Cadmium Oxalate |
|---|---|---|
| Metal Toxicity | Barium: Moderate toxicity | Cadmium: High toxicity |
| Coordination | Ba²⁺ with carboxylate anions | Cd²⁺ with oxalate (C₂O₄²⁻) |
| Applications | Not well-documented | Limited due to Cd toxicity; research use |
Both compounds highlight challenges in metal toxicity for practical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
